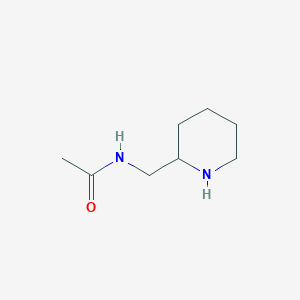

N-Piperidin-2-ylmethyl-acetamide

Description

Contextualization within Piperidine (B6355638) Derivatives Research

N-Piperidin-2-ylmethyl-acetamide is a heterocyclic amine, structurally characterized by a six-membered piperidine ring linked to an acetamide (B32628) group via a methylene (B1212753) bridge. The piperidine moiety is a ubiquitous structural motif in drug discovery and development, recognized for its presence in over twenty classes of pharmaceuticals. nih.govencyclopedia.pubmdpi.com Piperidine-containing compounds are key synthetic building blocks for drug construction and have been the subject of extensive research, with thousands of related scientific papers published in recent years. nih.govencyclopedia.pub

The significance of piperidine derivatives stems from their diverse pharmacological activities, which include anticancer, antiviral, analgesic, and anti-Alzheimer properties. wisdomlib.orgijnrd.orgajchem-a.com The piperidine ring is considered a privileged scaffold because its three-dimensional structure allows for the precise spatial arrangement of functional groups, enabling effective interaction with various biological targets. taylorandfrancis.com Researchers often utilize the piperidine core to develop new therapeutic agents by modifying its structure with different substituents. ajchem-a.com The N-Piperidin-2-ylmethyl-acetamide structure combines the foundational piperidine ring with an acetamide functional group, a feature also common in biologically active molecules, suggesting its potential as a scaffold for novel drug candidates.

Table 1: Examples of Biologically Active Piperidine Derivatives

| Derivative Class | Example Compound | Associated Biological Activity |

| Antipsychotics | Haloperidol | Treatment of schizophrenia and other psychotic disorders |

| Opioid Analgesics | Fentanyl | Management of severe pain |

| Antihistamines | Loratadine | Relief from allergy symptoms |

| Cholinesterase Inhibitors | Donepezil | Treatment of Alzheimer's disease symptoms ijnrd.org |

| Anticancer Agents | Pomalidomide | Treatment of multiple myeloma taylorandfrancis.com |

Historical Perspectives of Piperidine-Containing Compounds in Medicinal Chemistry

The journey of piperidine in science began with its discovery in 1850. taylorandfrancis.com Its name is derived from the Latin word Piper, meaning pepper, as it is a constituent of piperine, the alkaloid responsible for the pungency of black pepper. ijnrd.org Historically, many piperidine-containing compounds were first identified in natural sources, particularly in alkaloids like morphine, which contains a fused piperidine ring and has been used for centuries as a potent analgesic. encyclopedia.pub

The recognition that the piperidine ring was often essential for the pharmacological activity of these natural products spurred chemists to incorporate it into synthetic drug molecules. taylorandfrancis.com This led to the development of a vast number of synthetic piperidine derivatives. Over the decades, these synthetic efforts have yielded drugs for a wide range of conditions, including antihistamines, antipsychotics, and vasodilators. taylorandfrancis.com The enduring legacy and continued exploration of piperidine derivatives underscore the chemical and medicinal importance of this heterocyclic system.

Significance of the N-Piperidin-2-ylmethyl-acetamide Scaffold as a Research Tool

While extensive research on the specific compound N-Piperidin-2-ylmethyl-acetamide is not widely published, its constituent scaffold is of considerable interest as a research tool in drug discovery. The combination of a piperidine ring and an acetamide group provides a versatile template for chemical synthesis and biological screening.

The N-substituted acetamide moiety attached to a piperidine ring is a structural feature found in compounds designed to target various enzymes and receptors. For instance, researchers have synthesized series of N-substituted acetamide derivatives bearing a piperidine moiety and evaluated them for biological activities such as the inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. nih.gov Similarly, the piperidine-4-carboxamide scaffold, a close structural relative, has been identified as a novel starting point for designing inhibitors of secretory glutaminyl cyclase, another target in Alzheimer's therapy. nih.gov

The synthesis of libraries based on the N-Piperidin-2-ylmethyl-acetamide scaffold allows for systematic structure-activity relationship (SAR) studies. By modifying the piperidine ring or the acetamide substituent, chemists can explore how structural changes affect biological activity, leading to the optimization of lead compounds. For example, studies on related piperidine derivatives have shown that the piperidine moiety can be crucial for high affinity at certain biological targets, such as the sigma-1 receptor, which is involved in pain modulation. nih.gov The synthesis of various piperidine derivatives is an active area of research, with methods being developed for creating highly substituted and stereochemically complex analogs to probe biological systems. mdpi.comajchem-a.com Therefore, the N-Piperidin-2-ylmethyl-acetamide scaffold serves as a valuable building block for generating novel molecules with the potential for therapeutic applications.

Table 2: Physicochemical Properties of N-Piperidin-2-ylmethyl-acetamide

| Property | Value |

| Molecular Formula | C₈H₁₆N₂O epa.gov |

| Average Mass | 156.229 g/mol epa.gov |

| Monoisotopic Mass | 156.126263 g/mol epa.gov |

| CAS Registry Number | 98998-26-6 epa.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(piperidin-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(11)10-6-8-4-2-3-5-9-8/h8-9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXJVXDRCVKIME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602729 | |

| Record name | N-[(Piperidin-2-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98998-26-6 | |

| Record name | N-[(Piperidin-2-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Piperidin 2 Ylmethyl Acetamide

Established Synthetic Routes to N-Piperidin-2-ylmethyl-acetamide and Analogues

The construction of N-Piperidin-2-ylmethyl-acetamide and its analogues involves sophisticated organic synthesis techniques. These methods can be broadly categorized by the key bond-forming strategies employed, focusing on the formation of the amide linkage and the piperidine (B6355638) ring itself.

Amidation and Amination Reaction Pathways

The formation of the acetamide (B32628) group is a critical step in the synthesis of the title compound. This is typically achieved through standard amidation reactions where a piperidine-containing amine is coupled with an acetic acid derivative.

One direct approach involves the acylation of 2-(aminomethyl)piperidine (B33004) with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). For instance, the synthesis of the positional isomer, N-(Piperidin-3-ylmethyl)acetamide, is accomplished by reacting piperidine with acetic anhydride at low temperatures in the presence of a base. evitachem.com A similar strategy is applicable for the 2-substituted target compound.

Another widely used method employs coupling reagents to facilitate the formation of the amide bond between a carboxylic acid and an amine. Reagents such as N,N'-diisopropylcarbodiimide (DIC) and the combination of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) with Hydroxybenzotriazole (HOBt) are effective for creating amide products in high yields. researchgate.netresearchgate.net For example, the synthesis of N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide was achieved through an amidation using DIC. researchgate.net

Furthermore, amination pathways involving nucleophilic substitution are also viable. The reaction of 2-(aminomethyl)pyridine with chloroacetic acid to form 2-Hydroxy-N-pyridin-2-ylmethyl-acetamide serves as an illustrative example of forming the core N-C(O)-CH2- structure. researchgate.net Similarly, the preparation of 2-chloro-N-arylacetamides via the reaction of an arylamine with 2-chloroacetyl chloride provides a versatile precursor for more complex structures. nih.gov

Cyclization Reactions for Piperidine Moiety Formation

The synthesis of the piperidine ring is a foundational aspect of creating N-Piperidin-2-ylmethyl-acetamide. Intramolecular cyclization is a prominent strategy, wherein a linear molecule containing the necessary functional groups is induced to form the six-membered ring. mdpi.comnih.gov

Key cyclization approaches include:

N-Heterocyclization: Primary amines can be reacted with diols in the presence of an Iridium catalyst to yield various cyclic amines, including piperidines. organic-chemistry.org

Intramolecular Hydroamination: The addition of an N-H bond across a C-C multiple bond within the same molecule, often catalyzed by transition metals like titanium, provides an atom-economical route to the piperidine core. nih.govmdma.ch

Annulation Reactions: These methods involve the formation of the ring from two or more components. Examples include [5+1] and [4+2] annulations, which systematically construct the piperidine skeleton. mdpi.com

Radical Cyclization: The use of photoredox, cobaloxime, and amine catalysis can mediate the radical cyclization of aldehydes with pendant alkenes to form six-membered rings. organic-chemistry.org

Reductive Strategies in Synthesis

Reductive methods are crucial for synthesizing the saturated piperidine heterocycle, often starting from aromatic pyridine (B92270) precursors.

Catalytic hydrogenation is a fundamental process, typically employing transition metal catalysts under hydrogen pressure. nih.gov Various catalysts have been developed for the efficient reduction of pyridines to piperidines, including heterogeneous catalysts like Rhodium on carbon (Rh/C) and ruthenium-based complexes. nih.govorganic-chemistry.org

Reductive amination is another powerful technique. This one-pot reaction involves the condensation of an amine with an aldehyde or ketone to form an imine intermediate, which is then reduced without isolation to yield the target piperidine. mdpi.comnih.gov This approach is highly versatile for creating substituted piperidines. A notable example is the iron-catalyzed reductive amination of ϖ-amino fatty acids using phenylsilane (B129415) as a key reagent that facilitates imine formation, cyclization, and reduction of the piperidinone intermediate. mdpi.com

Additionally, the diastereoselective reductive cyclization of precursors like amino acetals, which can be prepared via the nitro-Mannich reaction, offers excellent control over the stereochemistry of the resulting piperidine ring. mdpi.com

Stereoselective Approaches in N-Piperidin-2-ylmethyl-acetamide Synthesis

Controlling the stereochemistry at the C2 position of the piperidine ring is essential for accessing specific enantiomers of N-Piperidin-2-ylmethyl-acetamide. Asymmetric synthesis of piperidines has been achieved through several advanced methods. mdpi.comnih.gov

Enantioselective catalysis is at the forefront of these approaches. Chiral palladium catalysts with specialized ligands have been used for the enantioselective oxidative amination of alkenes to form chiral piperidines. mdpi.com Similarly, iridium-catalyzed hydrogen-transfer reactions can achieve the stereoselective synthesis of substituted piperidines, with water being a suitable solvent to prevent racemization. nih.gov

Diastereoselective strategies often rely on the use of chiral auxiliaries or on substrate-controlled reactions. The nitro-Mannich reaction can be performed diastereoselectively to set the stereocenters in the linear precursor, which are then retained during a subsequent reductive cyclization step. mdpi.com An interesting phenomenon known as "memory of chirality" (MOC) has also been exploited, where the chirality of a substrate is almost completely preserved during an SN2-type alkene cyclization, even through achiral intermediates. mdpi.com

Chemical Reactivity and Transformation Analysis

The chemical reactivity of N-Piperidin-2-ylmethyl-acetamide is primarily dictated by its functional groups, namely the secondary amine within the piperidine ring and the acetamide moiety.

Hydrolytic Pathways of the Acetamide Functional Group

The amide bond in the acetamide group is susceptible to cleavage via hydrolysis. This transformation can be catalyzed by acid or base, but enzymatic methods offer a high degree of selectivity under mild conditions.

The biocatalyzed hydrolysis of N-protected 2-hydroxymethylpiperidine acetates serves as a relevant model for the potential hydrolysis of N-Piperidin-2-ylmethyl-acetamide. redalyc.org In this process, hydrolase enzymes, such as those found in Liver Acetone Powders (LAPs), are used to cleave the acetate (B1210297) ester bond. redalyc.org The efficiency of this enzymatic hydrolysis is highly dependent on several factors, including the specific source of the enzyme (e.g., LAPs from different species), the pH of the reaction medium, and the presence of organic co-solvents to solubilize the substrate. redalyc.org For the hydrolysis of N-tosyl-2-acetoxymethylpiperidine, LAPs from pig, rat, and chicken showed high conversions, while others were less effective. redalyc.org This demonstrates that while the acetamide group is stable, it can be selectively cleaved under specific biocatalytic conditions, which could be a key transformation pathway.

Table of Synthetic Strategies

| Strategy | Description | Key Reagents/Conditions | Reference(s) |

| Amidation | Direct acylation of an amine with an acetylating agent or coupling of an amine with acetic acid. | Acetic anhydride, Acetyl chloride, DIC, EDC/HOBt | evitachem.comresearchgate.netresearchgate.net |

| Intramolecular Cyclization | Formation of the piperidine ring from a linear precursor. | Iridium catalysts (for amine/diol cyclization), Titanium catalysts (for hydroamination) | mdpi.comnih.govorganic-chemistry.orgmdma.ch |

| Catalytic Hydrogenation | Reduction of a pyridine ring to a piperidine ring. | H₂, Transition metal catalysts (Rh/C, RuCl₃) | nih.govorganic-chemistry.org |

| Reductive Amination | One-pot reaction of an amine, an aldehyde/ketone, and a reducing agent. | Iron catalysts, Phenylsilane | mdpi.comnih.gov |

| Stereoselective Synthesis | Methods to control the 3D arrangement of atoms. | Chiral Pd or Ir catalysts, Chiral auxiliaries, Diastereoselective Mannich reaction | mdpi.comnih.gov |

| Enzymatic Hydrolysis | Cleavage of the amide bond using enzymes. | Hydrolases (e.g., Liver Acetone Powders) | redalyc.org |

Oxidative Modifications of the Piperidine Ring and Associated Moieties

The piperidine ring and its associated side chains in N-Piperidin-2-ylmethyl-acetamide are amenable to a variety of oxidative transformations, offering pathways to novel derivatives with potentially altered biological activities. Research into the oxidation of piperidine-containing compounds has revealed several key reactive sites.

The nitrogen atom of the piperidine ring is a primary site for oxidation. Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding N-oxide. This transformation can significantly impact the molecule's polarity and its interactions with biological targets.

Furthermore, the carbon atoms of the piperidine ring can undergo oxidation. For instance, the oxidation of enantiopure piperidine derivatives with reagents like bromine in acetic acid has been shown to yield piperidin-2-ones. researchgate.net This reaction introduces a carbonyl group into the heterocyclic ring, fundamentally altering its structure and reactivity. While not specifically documented for N-Piperidin-2-ylmethyl-acetamide, it is plausible that similar transformations could be achieved, leading to lactam derivatives.

The methylene (B1212753) group adjacent to the piperidine nitrogen also represents a potential site for oxidation, which could lead to the formation of a formyl group or, upon further oxidation, a carboxyl group. Such modifications would dramatically alter the electronic and steric properties of the side chain.

A comparative overview of potential oxidative modifications on the N-Piperidin-2-ylmethyl-acetamide core structure is presented below, based on findings from related piperidine derivatives.

Table 1: Potential Oxidative Modifications of N-Piperidin-2-ylmethyl-acetamide

| Site of Oxidation | Reagent | Potential Product | Reference Analogue |

|---|---|---|---|

| Piperidine Nitrogen | m-CPBA, H₂O₂ | N-Piperidin-2-ylmethyl-acetamide N-oxide | Heptamethyl-piperidine derivative researchgate.net |

| Piperidine Ring (C2) | Br₂ in Acetic Acid | 1-(Acetamidomethyl)piperidin-2-one | Enantiopure piperidine researchgate.net |

| Methyl Group of Acetamide | Strong Oxidizing Agent | N-(Piperidin-2-yl)glyoxylic acid derivative | General oxidation principles |

Electrophilic and Nucleophilic Substitution Reactions on the Core Structure

The core structure of N-Piperidin-2-ylmethyl-acetamide possesses multiple sites for both electrophilic and nucleophilic substitution reactions, enabling a wide array of chemical diversifications.

The secondary amine within the piperidine ring is a key nucleophilic center. It can readily undergo N-alkylation, N-acylation, and other electrophilic additions. For instance, reaction with alkyl halides or acyl chlorides in the presence of a base can introduce a variety of substituents at the nitrogen atom. A notable example from related compounds involves the reaction of piperidine derivatives with chloroacetyl chloride to form N-chloroacetyl derivatives, which are themselves versatile intermediates for further nucleophilic substitution.

The amide nitrogen of the acetamide moiety is generally less nucleophilic due to resonance delocalization of its lone pair with the adjacent carbonyl group. However, under strongly basic conditions, it can be deprotonated to form an amidate anion, which can then react with electrophiles.

Conversely, the carbonyl carbon of the acetamide group is an electrophilic site susceptible to nucleophilic attack. While amides are relatively stable, they can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The following table summarizes potential substitution reactions on the N-Piperidin-2-ylmethyl-acetamide structure.

Table 2: Potential Substitution Reactions on N-Piperidin-2-ylmethyl-acetamide

| Reaction Type | Reagent/Conditions | Site of Reaction | Potential Product |

|---|---|---|---|

| Nucleophilic Substitution (N-Alkylation) | Alkyl Halide, Base | Piperidine Nitrogen | N-Alkyl-N-piperidin-2-ylmethyl-acetamide |

| Nucleophilic Substitution (N-Acylation) | Acyl Chloride, Base | Piperidine Nitrogen | N-Acyl-N-piperidin-2-ylmethyl-acetamide |

| Nucleophilic Acyl Substitution (Hydrolysis) | H₃O⁺ or OH⁻, Heat | Acetamide Carbonyl | 2-(Aminomethyl)piperidine and Acetic Acid |

| Electrophilic Substitution (on Amide N-H) | Strong Base, then Electrophile | Acetamide Nitrogen | N-Substituted-N-piperidin-2-ylmethyl-acetamide |

Green Chemistry Approaches in N-Piperidin-2-ylmethyl-acetamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of piperidine derivatives to minimize environmental impact and enhance sustainability. While specific green synthesis routes for N-Piperidin-2-ylmethyl-acetamide are not extensively documented, general strategies developed for related compounds can be extrapolated.

One promising approach is the use of environmentally benign solvents. Deep eutectic solvents (DES), such as those formed from choline (B1196258) chloride and urea (B33335) or glucose, have been successfully employed in the synthesis of piperidin-4-one derivatives. asianpubs.orgresearchgate.net These solvents are often biodegradable, non-toxic, and can be recycled, offering a greener alternative to traditional volatile organic compounds.

Biocatalysis represents another cornerstone of green chemistry. The use of enzymes, such as lipases, can facilitate highly selective transformations under mild reaction conditions. For example, immobilized Candida antarctica lipase (B570770) B (CALB) has been used for the multicomponent synthesis of piperidine derivatives. rsc.org Such enzymatic methods could potentially be adapted for the amidation step in the synthesis of N-Piperidin-2-ylmethyl-acetamide, replacing traditional coupling agents that often generate significant waste.

The table below outlines potential green chemistry approaches applicable to the synthesis of N-Piperidin-2-ylmethyl-acetamide.

Table 3: Potential Green Chemistry Approaches for N-Piperidin-2-ylmethyl-acetamide Synthesis

| Green Chemistry Principle | Approach | Potential Application in Synthesis |

|---|---|---|

| Use of Safer Solvents | Deep Eutectic Solvents (e.g., Choline chloride/urea) | Replacement of volatile organic solvents in reaction and purification steps. asianpubs.orgresearchgate.net |

| Use of Renewable Feedstocks | Biocatalysis (e.g., Lipase) | Enzymatic amidation of a piperidine-2-methanamine precursor with an acetic acid derivative. rsc.org |

| Design for Energy Efficiency | Microwave-assisted synthesis | Acceleration of reaction rates and reduction of energy consumption. |

| Reduce Derivatives | One-pot synthesis | Combining multiple reaction steps without isolating intermediates to reduce waste and improve atom economy. |

Medicinal Chemistry Principles Applied to N Piperidin 2 Ylmethyl Acetamide Scaffold

Lead Identification and Optimization Strategies for N-Piperidin-2-ylmethyl-acetamide Analogues

The journey from a chemical concept to a viable drug candidate involves rigorous processes of identifying and refining lead compounds. For analogues of N-Piperidin-2-ylmethyl-acetamide, modern drug discovery leverages a combination of high-throughput screening and rational, structure-based design to enhance potency, selectivity, and pharmacokinetic properties.

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for activity against a specific biological target. In the context of scaffolds related to N-Piperidin-2-ylmethyl-acetamide, HTS plays a crucial role in identifying initial "hits." For instance, a cellular high-throughput screen was instrumental in the discovery of inhibitors for the Wnt signaling pathway, which is implicated in multiple cancers. This screen identified a lead structure, GNF-1331, a pyridinyl acetamide (B32628) derivative. nih.gov The success of this screen highlights how HTS can efficiently sift through thousands of compounds to find those with a desired biological effect, providing the starting points for more focused optimization efforts. The identification of a closely related pyridinyl acetamide validates the utility of the core acetamide scaffold in yielding biologically active molecules. nih.gov

Once a lead compound is identified, Structure-Based Drug Design (SBDD) becomes a critical tool for optimization. This approach relies on understanding the three-dimensional structure of the target protein and how the ligand (drug candidate) interacts with its binding site. Molecular modeling techniques, such as docking simulations, allow medicinal chemists to predict how modifications to the N-Piperidin-2-ylmethyl-acetamide scaffold will affect binding affinity and selectivity.

For example, in the development of dual-acting histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptor antagonists, molecular modeling was used to understand the interactions responsible for high affinity. nih.gov This hypothesis-driven optimization enabled the discovery of potent γ-secretase inhibitors based on a 4,4-disubstituted piperidine (B6355638) amide core, demonstrating the power of SBDD to overcome challenges like suboptimal pharmacokinetics and enhance the desired therapeutic effects, such as lowering cerebral Aβ42 production in animal models. nih.gov By visualizing the binding pocket, chemists can rationally design modifications to the piperidine ring or the acetamide group to improve interactions, block undesirable binding, or enhance drug-like properties.

Structure-Activity Relationship (SAR) Studies of N-Piperidin-2-ylmethyl-acetamide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic understanding of how specific chemical features of a molecule contribute to its biological activity. For the N-Piperidin-2-ylmethyl-acetamide scaffold, SAR studies involve systematically altering different parts of the molecule and measuring the resulting impact on its pharmacological profile.

Modifying substituents on both the piperidine ring and the acetamide moiety can dramatically influence a compound's potency and selectivity. SAR studies on N-substituted piperidines have led to the discovery of potent inhibitors for various targets. For example, in a series of N-substituted 4-hydrazino piperidine derivatives, systematic modifications led to the identification of a compound with an IC₅₀ of 88 nM for dipeptidyl peptidase IV (DPP IV), a target for type 2 diabetes. nih.gov

Further detailed SAR studies on N-alkylpiperidine carbamates revealed that introducing an N-benzyl moiety was superior for cholinesterase inhibition, a key strategy in Alzheimer's disease therapy. mdpi.com In the pursuit of dual H3/σ1 receptor ligands, modifications to the lipophilic part of the molecule, such as the inclusion of tert-butyl and acetyl groups, were shown to have a significant effect on receptor affinity. nih.gov These examples underscore the principle that even minor changes to substituents can lead to substantial gains in biological function.

| Compound | Core Scaffold | Key Substituent | hH3R Ki (nM) | σ1R Ki (nM) |

|---|---|---|---|---|

| Compound 4 | Piperazine (B1678402) | N/A | 3.17 | 1531 |

| Compound 5 | Piperidine | N/A | 7.70 | 3.64 |

| Compound 11 | Piperidine | N/A | 6.2 | 4.41 |

Data sourced from reference nih.gov. This table illustrates how changing the core from piperazine to piperidine dramatically increases affinity for the σ1 receptor.

The piperidine ring itself is not merely a passive carrier for functional groups; its structure is integral to the pharmacological profile of the molecule. Modifying this core scaffold, for instance by replacing it with another heterocyclic system, can lead to profound changes in activity and selectivity.

Controlling the three-dimensional shape of a molecule is a powerful strategy in drug design. The N-Piperidin-2-ylmethyl-acetamide scaffold is inherently flexible. Conformational restriction and rigidification involve introducing structural constraints to lock the molecule into a specific, biologically active conformation. This can reduce the entropic penalty upon binding to a target and improve selectivity.

One prominent strategy is the "escape from flatland" approach, which favors more saturated, three-dimensional structures over flat, aromatic ones. encyclopedia.pub It is reasoned that these more complex shapes can interact more effectively with the intricate binding sites of proteins. Applying this to the N-Piperidin-2-ylmethyl-acetamide scaffold could involve creating spirocyclic structures, where a second ring system is fused at a single atom of the piperidine ring. This would severely restrict the rotational freedom of the core, potentially leading to higher potency and selectivity by presenting the key interacting groups in an optimal, pre-organized geometry for receptor binding. encyclopedia.pub

Pharmacophore Modeling and Design for N-Piperidin-2-ylmethyl-acetamide Analogs

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. By understanding these key interaction points, medicinal chemists can design new molecules with improved potency and selectivity.

While general pharmacophore models for various classes of piperidine-containing compounds have been developed, a specific, detailed pharmacophore model for N-Piperidin-2-ylmethyl-acetamide analogs is not described in the currently accessible scientific literature. Such a study would involve synthesizing a series of analogs, evaluating their biological activity against a specific target, and then using computational software to derive a 3D pharmacophore model that explains the observed structure-activity relationships (SAR).

For a hypothetical pharmacophore model for N-Piperidin-2-ylmethyl-acetamide analogs, one could envision the following potential features based on its structure:

| Pharmacophoric Feature | Potential Corresponding Structural Moiety |

| Hydrogen Bond Donor | The N-H group of the piperidine ring and the amide N-H. |

| Hydrogen Bond Acceptor | The carbonyl oxygen of the acetamide group and the nitrogen atom of the piperidine ring. |

| Hydrophobic/Aliphatic Feature | The methylene (B1212753) bridge and the piperidine ring. |

| Positive Ionizable Feature | The basic nitrogen atom of the piperidine ring. |

This table represents a hypothetical model and is not based on published experimental data for N-Piperidin-2-ylmethyl-acetamide.

Rational Design of Multi-Target Directed Ligands Incorporating the N-Piperidin-2-ylmethyl-acetamide Moiety

The "one-target, one-drug" paradigm has been increasingly challenged by the complex and multifactorial nature of many diseases. This has led to the rise of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. The rational design of MTDLs often involves linking or merging pharmacophores of known ligands for different targets.

The N-Piperidin-2-ylmethyl-acetamide scaffold, with its distinct structural components—the piperidine ring and the acetamide tail—could theoretically serve as a core for developing MTDLs. For instance, the piperidine moiety might be tailored to interact with one biological target, while the N-acetylmethyl portion could be modified to bind to a second target.

However, a review of the available scientific literature does not reveal specific examples of the N-Piperidin-2-ylmethyl-acetamide moiety being intentionally employed in the rational design of MTDLs with supporting experimental data. The development of such agents would require a deep understanding of the SAR for each target and a clever molecular design to achieve balanced activity.

A related study on 2-piperidin-4-yl-acetamide derivatives investigated their dual activity as melanin-concentrating hormone receptor-1 (MCH-R1) antagonists and their off-target effects on the hERG potassium channel. nih.gov This research highlights the potential for piperidine-acetamide scaffolds to interact with multiple targets, although it does not specifically involve the N-Piperidin-2-ylmethyl-acetamide isomer. The findings from such studies can provide valuable insights for the future design of MTDLs based on similar scaffolds.

Preclinical Pharmacological Characterization of N Piperidin 2 Ylmethyl Acetamide and Its Derivatives

In Vitro Receptor Binding Affinity Profiling

The in vitro receptor binding profile of a compound is crucial for understanding its potential pharmacological effects and selectivity. This section outlines the known interactions of N-Piperidin-2-ylmethyl-acetamide derivatives with several key receptor families.

Muscarinic Receptor Subtype Interactions (e.g., M1, M2, M3, M4, M5)

Research into the muscarinic receptor interactions of piperidine-containing acetamides has revealed compounds with high affinity and selectivity. A notable derivative, (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide (Compound A), has been evaluated for its binding affinity at human muscarinic receptor subtypes. nih.gov This compound demonstrated a distinct selectivity profile, showing a higher affinity for M1, M3, M4, and M5 receptors compared to the M2 subtype. nih.gov

In radioligand binding assays using cloned human muscarinic receptors, Compound A displayed the following inhibition constants (Ki):

| Receptor Subtype | Ki (nM) |

| M1 | 1.5 |

| M2 | 540 |

| M3 | 2.8 |

| M4 | 15 |

| M5 | 7.7 |

| Data sourced from a study on (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide. nih.gov |

These findings highlight the M2-sparing antagonistic activity of this particular derivative. nih.gov The selectivity for M3 over M2 receptors was further demonstrated in isolated rat tissues, where it showed a 540-fold selectivity for the trachea (rich in M3 receptors) over the atria (rich in M2 receptors). nih.gov

Opioid Receptor Binding and Functional Assays (e.g., Mu, Delta, Kappa, Nociceptin/Orphanin FQ)

The opioid receptor system is a significant target for analgesic drugs. Studies on N-phenyl-N-(piperidin-2-yl)propionamide derivatives, which are structurally related to N-Piperidin-2-ylmethyl-acetamide, have shown a notable selectivity for the µ-opioid receptor (MOR) over the δ-opioid receptor (DOR). nih.gov These analogues exhibited moderate to good binding affinities, with Ki values for the MOR ranging from 4 to 850 nM. nih.gov

Specifically, two derivatives with hydroxyl substitutions, compounds 19 and 20 , demonstrated high affinity and over 1000-fold selectivity for the µ-opioid receptor compared to the δ-opioid receptor. nih.gov

| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) |

| 19 | 4 | >4000 |

| 20 | 5 | >5000 |

| Data from a study on N-phenyl-N-(piperidin-2-yl)propionamide derivatives. nih.gov |

In functional assays, compound 19 was shown to be a potent agonist in both the mouse vas deferens (MVD) and guinea pig ileum (GPI) assays, with EC50 values of 190 ± 42 nM and 75 ± 21 nM, respectively. nih.gov Compound 20 also displayed agonist activity in the MVD assay. nih.gov No specific binding data for N-Piperidin-2-ylmethyl-acetamide at kappa or nociceptin/orphanin FQ receptors was identified in the reviewed literature.

Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT2A, 5-HT2C, 5-HT4, 5-HT6)

The serotonin (5-HT) receptor family is implicated in a wide range of physiological and pathological processes. While direct binding data for N-Piperidin-2-ylmethyl-acetamide is limited, studies on related N-(arylpiperazinoalkyl)acetamide derivatives have demonstrated interactions with various 5-HT receptor subtypes. researchgate.net These compounds have shown binding affinities for 5-HT6 and 5-HT7 receptors. researchgate.net

Other research on piperidine (B6355638) and piperazine (B1678402) derivatives has highlighted their potential to interact with 5-HT1A and 5-HT2A receptors. nih.govnih.govsemanticscholar.org For instance, certain N-arylpiperazine derivatives have been designed as ligands for these receptors. nih.govsemanticscholar.org However, specific Ki values for N-Piperidin-2-ylmethyl-acetamide at the 5-HT2A, 5-HT2C, 5-HT4, and 5-HT6 subtypes are not available in the reviewed sources.

Cannabinoid Receptor Binding (e.g., CB1, CB2)

The endocannabinoid system, primarily through the CB1 and CB2 receptors, is involved in various physiological processes. The binding affinity of cannabinoid receptor ligands can vary significantly between species. nih.gov While there is extensive research on cannabinoid receptor ligands, specific data for N-Piperidin-2-ylmethyl-acetamide binding to CB1 or CB2 receptors is not present in the currently available literature. Studies on other piperidine-containing compounds, such as cannabinol (B1662348) derivatives, have shown varying affinities for CB1 and CB2 receptors, but these are structurally distinct from N-Piperidin-2-ylmethyl-acetamide. lumirlab.com

Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ) Modulation

The Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ) is a nuclear receptor that plays a role in immune responses and metabolic regulation. There is currently no available data in the reviewed scientific literature describing the modulatory activity of N-Piperidin-2-ylmethyl-acetamide on RORγ.

Other Receptor Systems and Ligand Interactions

Beyond their primary targets, derivatives of N-Piperidin-2-ylmethyl-acetamide have been investigated for their interactions with other receptor systems. Notably, certain derivatives have been shown to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are crucial in cognitive functions and neuroprotection, suggesting a potential mechanism through which these compounds might exert effects on the central nervous system. The interaction with such neurotransmitter receptors indicates a broader pharmacological profile that extends beyond simple enzyme inhibition.

Enzyme Inhibition and Modulation Studies

The inhibitory and modulatory effects of N-Piperidin-2-ylmethyl-acetamide derivatives on various enzyme systems are a central aspect of their preclinical characterization. These interactions are fundamental to their potential therapeutic applications.

A significant area of investigation for piperidine-bearing acetamide (B32628) derivatives has been their potential to inhibit cholinesterases, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). who.int These enzymes are serine hydrolases responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates nerve impulses. who.int The inhibition of these enzymes is a key strategy in managing conditions like Alzheimer's disease. who.int

Research into a series of synthesized N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives demonstrated promising inhibitory activity against both AChE and BChE. who.int This suggests that the piperidine and acetamide moieties are valuable pharmacophores for the design of novel cholinesterase inhibitors. who.int

Table 1: Cholinesterase Inhibition by Piperidine Acetamide Derivatives

| Enzyme Target | Role | Significance of Inhibition |

| Acetylcholinesterase (AChE) | Hydrolyzes acetylcholine at cholinergic synapses and neuromuscular junctions. who.int | Key therapeutic strategy for Alzheimer's disease. who.int |

| Butyrylcholinesterase (BChE) | Hydrolyzes acetylcholine and other esters; role in cholinergic neurotransmission. who.int | A target for managing Alzheimer's and related neurological disorders. who.int |

Derivatives of piperidine, specifically piperidine-4-carboxamides (P4Cs), have been identified as a novel class of inhibitors targeting mycobacterial DNA gyrase. nih.gov This enzyme is essential for DNA replication, repair, and transcription in bacteria, making it an attractive target for new antibacterial agents. Studies have demonstrated that P4Cs are active against various strains of the M. abscessus complex. nih.gov

The mechanism involves the inhibition of the supercoiling activity of DNA gyrase. nih.gov Spontaneous resistant mutants of M. abscessus were found to have missense mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase, providing direct evidence for this target engagement. nih.gov Notably, there was limited cross-resistance observed with fluoroquinolones, another class of DNA gyrase inhibitors, indicating a distinct binding mode or mechanism. nih.gov

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is an enzyme that catalyzes the formation of N-acylethanolamines (NAEs), a class of bioactive lipid mediators, from their membrane phospholipid precursors, N-acylphosphatidylethanolamines (NAPEs). nih.govnih.gov NAEs themselves have been shown to be potent inhibitors of a specific isoform of phospholipase D, PLDα. nih.gov The inhibitory potency of NAEs generally increases with decreasing acyl chain length and saturation, with N-lauroylethanolamine and N-myristoylethanolamine being particularly effective. nih.gov

While direct inhibition by N-Piperidin-2-ylmethyl-acetamide is not detailed, the broader family of piperidine derivatives is relevant to this pathway. The regulation of NAPE-PLD is crucial, as its activity influences the levels of both NAPEs and FAEs (fatty-acid ethanolamides), which have their own signaling roles. nih.gov Silencing NAPE-PLD has been shown to be neuroprotective in models of neurodegeneration, pointing to the therapeutic potential of modulating this enzyme. nih.gov The development of specific NAPE-PLD inhibitors is an active area of research. guidetopharmacology.org

The pharmacological screening of N-Piperidin-2-ylmethyl-acetamide derivatives has extended to other enzyme systems, revealing a diverse range of biological activities.

Lipoxygenase (LOX): Certain N-substituted acetamide derivatives bearing a piperidine moiety have been evaluated for their inhibitory potential against lipoxygenase enzymes. who.int These iron-containing enzymes are involved in the synthesis of leukotrienes, which are key mediators in the pathophysiology of various allergic and inflammatory diseases. who.int

Soluble Epoxide Hydrolase (sEH): A series of 2-(Piperidin-4-yl)acetamides has been identified as potent inhibitors of soluble epoxide hydrolase (sEH). mdpi.com The inhibition of sEH is a therapeutic strategy for treating pain and inflammation by stabilizing endogenous anti-inflammatory lipids. mdpi.com

Table 2: Other Investigated Enzyme Targets for Piperidine Acetamide Derivatives

| Enzyme System | Function | Therapeutic Relevance |

| Lipoxygenase (LOX) | Catalyzes the dioxygenation of polyunsaturated fatty acids to form leukotrienes. who.int | Treatment of allergic and inflammatory diseases. who.int |

| Soluble Epoxide Hydrolase (sEH) | Metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs). mdpi.com | Treatment of pain and inflammatory conditions. mdpi.com |

Molecular Mechanisms of Action at the Cellular Level (In Vitro)

In vitro studies have begun to elucidate the molecular mechanisms through which N-Piperidin-2-ylmethyl-acetamide and its derivatives exert their effects at the cellular level.

In models of neurodegeneration, silencing NAPE-PLD in catecholamine-producing SH-SY5Y cells offered protection against 6-hydroxydopamine (6-OHDA)-induced toxicity. nih.gov This protection was associated with a reduction in the formation of reactive oxygen species (ROS), decreased activation of caspase-3 (a key executioner enzyme in apoptosis), and ultimately, reduced cell death. nih.gov Mechanistic studies suggest these effects may be linked to the suppression of Rac1 activity and changes in the transcription of genes involved in dopamine (B1211576) neuron survival. nih.gov

Furthermore, some derivatives exhibit neuroprotective properties in primary neuronal cultures by reducing neuronal apoptosis triggered by oxidative stress. In the context of inflammation, 2-(Piperidin-4-yl)acetamide derivatives have demonstrated anti-inflammatory activity. For instance, the compound designated as 10c was shown to completely inhibit the pro-inflammatory effects of lipopolysaccharide (LPS) in cell-based assays, significantly reducing the generation of nitric oxide to control levels. mdpi.com

Table 3: Summary of In Vitro Molecular Mechanisms

| Cellular Model | Observed Effect | Associated Molecular Events |

| SH-SY5Y cells (NAPE-PLD silenced) | Protection from 6-OHDA-induced neurotoxicity. nih.gov | Reduced ROS formation, decreased caspase-3 activation, suppression of Rac1 activity. nih.gov |

| Primary neuronal cultures | Neuroprotection. | Reduction of neuronal apoptosis induced by oxidative stress. |

| Macrophage cell line (e.g., RAW 264.7) | Anti-inflammatory activity. mdpi.com | Inhibition of LPS-induced nitric oxide generation. mdpi.com |

Target Protein Binding and Inhibition Kinetics

For instance, research into a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives, which share the piperidine and amide functionalities, has identified them as potential inhibitors of acetylcholinesterase (AChE). nih.gov The inhibitory activity of these compounds is influenced by the nature of the substitutions on the benzamide (B126) ring. nih.gov While these are not direct derivatives of N-Piperidin-2-ylmethyl-acetamide, this research highlights the potential for this class of compounds to interact with enzymatic targets. nih.gov

Another study on N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl), a more complex derivative, has shown that it downregulates the expression of TRAF6, a key signaling protein in osteoclast differentiation. mdpi.com This suggests an indirect interaction with or modulation of this protein's pathway. mdpi.com

| Derivative | Target/Pathway | Activity |

| N-(2-(piperidine-1-yl)ethyl)benzamide derivatives | Acetylcholinesterase (AChE) | Inhibition |

| N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) | TRAF6 Pathway | Downregulation of expression |

Downstream Signaling Pathway Modulation (e.g., cAMP Modulation, Calcium Mobilization)

Information on the modulation of downstream signaling pathways such as cyclic AMP (cAMP) by N-Piperidin-2-ylmethyl-acetamide or its close derivatives is not extensively documented in the available literature.

However, a patent for N-piperidinyl acetamide derivatives describes their activity as T-type calcium channel blockers. nih.gov The modulation of calcium channels inherently affects intracellular calcium concentrations, a critical second messenger in numerous signaling cascades. nih.gov An increase in intracellular calcium can trigger a variety of cellular responses, including neurotransmitter release and the activation of calcium-dependent enzymes. nih.gov The patent suggests that these compounds could be useful in conditions associated with T-type calcium channel activity. nih.gov

| Derivative Class | Signaling Pathway Modulated | Effect |

| N-piperidinyl acetamide derivatives | Calcium Mobilization (via T-type calcium channels) | Blockade of calcium entry |

Cellular Functional Assays (e.g., Pyroptotic Cell Death Inhibition, Osteoclast Formation Inhibition)

There is no specific information available from the conducted searches regarding the ability of N-Piperidin-2-ylmethyl-acetamide or its direct derivatives to inhibit pyroptotic cell death.

Preclinical studies on derivatives of N-Piperidin-2-ylmethyl-acetamide have demonstrated significant inhibitory effects on osteoclast formation. One such derivative, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA), was found to inhibit the differentiation of bone marrow-derived macrophages into mature, multinucleated osteoclasts in a dose-dependent manner. nih.gov This inhibition was achieved without inducing cytotoxicity. nih.gov

Furthermore, NAPMA was shown to downregulate the expression of key osteoclast-specific markers, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9, at both the transcript and protein levels. nih.gov This molecular effect translated into a functional inhibition of bone resorption and the formation of the actin ring, a critical structure for osteoclast activity. nih.gov

Similarly, another derivative, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl), also exhibited inhibitory effects on osteoclastogenesis. mdpi.com PPOA-N-Ac-2-Cl was found to suppress the expression of several osteoclast-related marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, and CtsK. mdpi.com Functionally, this compound disrupted the formation of the F-actin ring and attenuated bone resorption in a dose-dependent manner. mdpi.com

| Derivative | Assay | Key Findings |

| N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) | Osteoclast Formation | Inhibited formation of multinucleated osteoclasts; Downregulated c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9; Decreased bone resorption and actin ring formation. nih.gov |

| N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) | Osteoclast Formation | Inhibited osteoclast formation; Suppressed expression of TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, and CtsK; Disrupted F-actin ring formation and attenuated bone resorption. mdpi.com |

Interactions with Neurotransmitter Systems in Preclinical Research Models

While direct studies on the interaction of N-Piperidin-2-ylmethyl-acetamide with neurotransmitter systems are scarce, research on related piperidine derivatives suggests potential modulatory effects.

A study on a series of novel piperidine derivatives indicated that they could alter the levels of catecholamines and indolamines, which include key neurotransmitters like dopamine, norepinephrine, and serotonin. However, the specific structures of these derivatives were not detailed.

Another study focused on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as acetylcholinesterase (AChE) inhibitors. nih.gov By inhibiting AChE, these compounds would increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. nih.gov This mechanism is a key strategy in the symptomatic treatment of Alzheimer's disease. nih.gov

Furthermore, a specific piperidine derivative, 2-chloro-N-[(S)-phenyl[(2S)-piperidin-2-yl]methyl]-3-trifluoromethyl benzamide, which is a glycine (B1666218) transporter type 1 inhibitor, has been shown to increase dopamine release in the nucleus accumbens by enhancing glutamatergic neurotransmission. This highlights a more complex interaction with neurotransmitter systems, where the primary effect on one system (glutamatergic) leads to a secondary effect on another (dopaminergic).

| Derivative Class/Compound | Neurotransmitter System Interaction | Mechanism/Effect |

| Novel piperidine derivatives | Catecholamine and Indolamine systems | Alteration of neurotransmitter levels. |

| N-(2-(piperidine-1-yl)ethyl)benzamide derivatives | Cholinergic system | Acetylcholinesterase (AChE) inhibition, leading to increased acetylcholine levels. nih.gov |

| 2-chloro-N-[(S)-phenyl[(2S)-piperidin-2-yl]methyl]-3-trifluoromethyl benzamide | Glutamatergic and Dopaminergic systems | Glycine transporter type 1 inhibition, leading to enhanced glutamatergic neurotransmission and subsequent increase in dopamine release. |

Advanced Computational Chemistry Studies on N Piperidin 2 Ylmethyl Acetamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govrsc.org This method is instrumental in understanding the interaction between a ligand, such as N-Piperidin-2-ylmethyl-acetamide, and its biological target, typically a protein or enzyme.

Molecular docking simulations can predict the binding affinity, a measure of the strength of the interaction, between N-Piperidin-2-ylmethyl-acetamide and its putative target. By calculating the free energy of binding, researchers can estimate how strongly the compound will interact with the active site of a protein. The results of such simulations are typically presented in terms of docking scores and predicted binding energies. For instance, a hypothetical docking study of N-Piperidin-2-ylmethyl-acetamide against a target protein might yield the following results:

| Computational Parameter | Predicted Value |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Binding Affinity (Ki) | 2.5 µM |

| Number of Hydrogen Bonds | 3 |

| Interacting Residues | TYR84, ASP120, PHE256 |

These predicted values provide a quantitative measure of the compound's potential efficacy and guide further experimental validation. The mode of interaction refers to the specific orientation and conformation of the ligand within the binding site, highlighting the key intermolecular interactions responsible for binding.

A crucial aspect of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues of the target's binding pocket. rsc.org This analysis reveals which residues are critical for stabilizing the ligand-protein complex. For N-Piperidin-2-ylmethyl-acetamide, this would involve identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

A hypothetical analysis of the binding pocket interactions for N-Piperidin-2-ylmethyl-acetamide could be summarized as follows:

| Interacting Residue | Type of Interaction | Distance (Å) |

| TYR84 | Hydrogen Bond (with amide oxygen) | 2.1 |

| ASP120 | Electrostatic (with piperidine (B6355638) nitrogen) | 3.5 |

| PHE256 | Hydrophobic (with piperidine ring) | 4.2 |

| GLU121 | Hydrogen Bond (with amide nitrogen) | 2.9 |

Understanding these key interactions is fundamental for the rational design of more potent and selective analogs.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. researchgate.net This technique is essential for assessing the conformational flexibility of both the ligand and the target, as well as the stability of the ligand-protein complex. researchgate.net

MD simulations can reveal how N-Piperidin-2-ylmethyl-acetamide and its target protein adapt to each other upon binding. The stability of the complex can be evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable binding is indicated by a low and converging RMSD value.

A hypothetical MD simulation study for the N-Piperidin-2-ylmethyl-acetamide-protein complex might show:

| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 0.5 |

| 20 | 1.5 | 0.6 |

| 30 | 1.4 | 0.5 |

| 40 | 1.6 | 0.7 |

| 50 | 1.5 | 0.6 |

These simulations provide a more realistic representation of the biological system and can validate the binding poses predicted by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) Modeling

QSAR and CoMFA are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

To develop a QSAR or CoMFA model for N-Piperidin-2-ylmethyl-acetamide and its analogs, a dataset of compounds with known biological activities is required. The model would then correlate various physicochemical properties (in QSAR) or 3D steric and electrostatic fields (in CoMFA) with the observed activities. A robust model will have high predictive power, typically evaluated by statistical parameters such as the cross-validated correlation coefficient (q²).

A hypothetical CoMFA model for a series of piperidine-based analogs could yield the following statistical results:

| Statistical Parameter | Value |

| Cross-validated correlation coefficient (q²) | 0.65 |

| Non-cross-validated correlation coefficient (r²) | 0.89 |

| Standard error of prediction | 0.45 |

| F-statistic | 120.5 |

These statistics indicate a reliable and predictive model that can be used to estimate the biological activity of newly designed compounds.

The insights gained from QSAR and CoMFA models are instrumental in the rational design of new analogs with improved properties. nih.govmdpi.com The models can highlight which structural features are positively or negatively correlated with biological activity. For instance, a CoMFA contour map might indicate that increasing steric bulk in a particular region of the molecule could enhance activity, while adding an electronegative group in another region might be detrimental.

Based on such insights, medicinal chemists can propose modifications to the N-Piperidin-2-ylmethyl-acetamide scaffold to optimize its interaction with the target, leading to the synthesis of novel compounds with potentially superior therapeutic profiles.

In Silico Target Prediction and Off-Target Screening

A comprehensive search of publicly available scientific literature and databases did not yield any specific in silico target prediction or off-target screening studies conducted directly on the chemical compound N-Piperidin-2-ylmethyl-acetamide. While computational studies, including target prediction and ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis, are common in drug discovery for novel molecules, research focusing specifically on N-Piperidin-2-ylmethyl-acetamide in this context does not appear to be published. nih.govrsc.orgresearchgate.netresearchgate.netscispace.comresearchgate.net

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are frequently employed to predict the biological targets of new chemical entities and to assess their potential for off-target interactions, which can lead to adverse effects. researchgate.netscispace.com These in silico approaches help to prioritize compounds for further experimental testing and to understand their potential mechanisms of action early in the research and development process.

Although research exists on related compounds containing piperidine or acetamide (B32628) moieties, the specific combination and arrangement in N-Piperidin-2-ylmethyl-acetamide means that data from these related molecules cannot be directly extrapolated to predict its specific biological targets or off-target profile. For instance, studies on other piperidine derivatives have identified targets such as the sigma-1 receptor, while various acetamide derivatives have been investigated for a range of biological activities. nih.govrsc.orgresearchgate.net However, without specific computational studies on N-Piperidin-2-ylmethyl-acetamide, any discussion of its potential targets would be speculative.

Therefore, the detailed research findings and data tables concerning in silico target prediction and off-target screening for N-Piperidin-2-ylmethyl-acetamide cannot be provided at this time due to a lack of available data.

Advanced Analytical and Characterization Methodologies for N Piperidin 2 Ylmethyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-Piperidin-2-ylmethyl-acetamide, providing detailed information about the atomic connectivity and spatial arrangement of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a fundamental fingerprint of the molecule's structure. The chemical shifts, signal multiplicities, and coupling constants provide critical insights into the electronic environment of each nucleus and the conformation of the piperidine (B6355638) ring.

In solution, the piperidine ring typically exists in a dynamic equilibrium between two chair conformations. The rate of this interconversion influences the appearance of the NMR spectrum. rsc.org For N-Piperidin-2-ylmethyl-acetamide, the N-acyl group and the C2-substituent introduce significant steric and electronic effects, which can influence the conformational preference. researchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine ring, the methylene (B1212753) bridge (-CH₂-), the acetamide (B32628) methyl group (CH₃), and the amide proton (NH). The protons on the piperidine ring would appear as complex multiplets due to spin-spin coupling. The stereochemical relationship between these protons (axial vs. equatorial) results in different chemical shifts and coupling constants, which are instrumental in determining the dominant chair conformation. nih.gov

The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom in the molecule. The chemical shifts of the piperidine ring carbons are particularly sensitive to the ring's conformation. The presence of the acetamide substituent causes a downfield shift for the adjacent carbons. Studies on similar N-acyl piperidines have shown that restricted rotation around the amide C-N bond can lead to the observation of multiple conformers (rotamers) in the NMR spectra at room temperature. rsc.orgscielo.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for N-Piperidin-2-ylmethyl-acetamide Data are predicted based on typical values for piperidine and acetamide moieties.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetamide CH₃ | 1.9 - 2.2 | 20 - 25 |

| Piperidine Ring CH₂ | 1.4 - 1.8 (multiple positions) | 24 - 28 (C4), 26 - 30 (C3, C5) |

| Piperidine Ring CH₂ (adjacent to N) | 2.6 - 3.1 | 45 - 50 (C6) |

| Piperidine Ring CH (at C2) | 2.8 - 3.3 | 55 - 60 |

| Methylene Bridge CH₂ | 3.2 - 3.6 | 42 - 48 |

| Amide NH | 7.5 - 8.5 (broad) | N/A |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. For N-Piperidin-2-ylmethyl-acetamide, COSY would reveal the connectivity within the piperidine ring by showing cross-peaks between adjacent protons (e.g., H2-H3, H3-H4, etc.). It would also confirm the coupling between the methylene bridge protons and the C2 proton of the piperidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly with the carbon atoms to which they are attached. This allows for the definitive assignment of each carbon signal based on the previously assigned proton signals. For instance, the proton signal for the acetamide's methyl group would show a cross-peak to the corresponding methyl carbon signal.

A cross-peak between the acetamide methyl protons and the carbonyl carbon, confirming the acetamide group.

Correlations between the methylene bridge protons and the carbonyl carbon, as well as the C2 carbon of the piperidine ring, unequivocally establishing the link between the acetamide and piperidine moieties.

Correlations between the C2 proton and carbons C3 and C6 of the piperidine ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the method of choice for accurately determining the molecular formula of N-Piperidin-2-ylmethyl-acetamide. ESI allows the molecule to be ionized with minimal fragmentation, typically forming a protonated molecule [M+H]⁺ in positive ion mode.

The monoisotopic mass of N-Piperidin-2-ylmethyl-acetamide (C₈H₁₆N₂O) is 156.1263 g/mol . epa.gov HR-ESI-MS can measure this mass with high precision (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition, C₈H₁₆N₂O, distinguishing it from other potential isomers. nih.gov

Analysis of the fragmentation pattern, often induced by collision-induced dissociation (CID) in a tandem MS (MS/MS) experiment, provides further structural confirmation. The fragmentation of the [M+H]⁺ ion of N-Piperidin-2-ylmethyl-acetamide would likely proceed through characteristic pathways.

Table 2: Predicted HR-ESI-MS Data and Major Fragmentation Pathways for N-Piperidin-2-ylmethyl-acetamide

| m/z (Mass/Charge Ratio) | Ion Formula | Proposed Identity/Origin |

|---|---|---|

| 157.1335 | [C₈H₁₇N₂O]⁺ | Protonated molecule [M+H]⁺ |

| 98.0964 | [C₅H₁₂N]⁺ | Loss of the acetamide side chain, forming a protonated 2-methylpiperidine (B94953) fragment. |

| 84.0808 | [C₅H₁₀N]⁺ | Piperidinium ion fragment, resulting from cleavage at the C2-CH₂ bond. |

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography provides the most definitive and precise information about the molecular structure of a compound in the solid state. nih.gov This technique determines the three-dimensional arrangement of atoms, providing exact bond lengths, bond angles, and torsional angles.

For N-Piperidin-2-ylmethyl-acetamide, an X-ray crystal structure would unequivocally establish:

The conformation of the piperidine ring (e.g., chair, boat, or twist-boat). researchgate.net

The orientation of the substituents on the piperidine ring (axial or equatorial).

The geometry of the amide bond, including its planarity.

The intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. The amide N-H group and the carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively, which could lead to the formation of chains or networks in the solid state.

While a specific crystal structure for N-Piperidin-2-ylmethyl-acetamide is not publicly available, analysis of related N-acylated piperidine structures reveals that the piperidine ring typically adopts a chair conformation. rsc.org The crystal structure would provide the ultimate confirmation of these structural features for this specific molecule.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the analysis of N-Piperidin-2-ylmethyl-acetamide, enabling its separation from impurities and its isolation for further study. These methods are crucial for ensuring the compound's purity and for monitoring the progress of chemical reactions in which it is involved.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions and assessing the purity of compounds. sigmaaldrich.comanalyticaltoxicology.comnih.gov It is particularly useful in the synthesis of N-Piperidin-2-ylmethyl-acetamide to quickly determine the consumption of starting materials and the formation of the desired product. sigmaaldrich.com

In TLC, a small amount of the reaction mixture is spotted onto a stationary phase, which is typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate. The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the spotted mixture separate based on their differential partitioning between the stationary and mobile phases.

The separation is visualized by various methods. If the compounds are UV-active, they can be seen under a UV lamp. Otherwise, staining reagents can be used to make the spots visible. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions and can be used for identification purposes.

For monitoring a reaction that produces N-Piperidin-2-ylmethyl-acetamide, a TLC plate would be spotted with the starting materials, the reaction mixture at different time points, and a reference standard of the product if available. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product would indicate the progression of the reaction. The presence of multiple spots in the lane of the final product would suggest the presence of impurities. sigmaaldrich.com

Typical TLC System for Monitoring the Synthesis of N-Piperidin-2-ylmethyl-acetamide:

| Parameter | Description | Purpose |

| Stationary Phase | Silica Gel 60 F254 | A polar adsorbent suitable for separating moderately polar organic compounds. The F254 indicator allows for visualization under UV light at 254 nm. |

| Mobile Phase | Dichloromethane/Methanol (e.g., 9:1 v/v) | The polarity of the solvent system can be adjusted to achieve optimal separation of starting materials, product, and byproducts. |

| Visualization | UV light (254 nm), Iodine vapor, or Potassium permanganate (B83412) stain | UV light is a non-destructive method. Iodine and permanganate are chemical stains that react with many organic compounds to produce colored spots. |

Future Directions and Emerging Research Avenues for N Piperidin 2 Ylmethyl Acetamide

Exploration of Novel Biological Targets and Therapeutic Areas as Research Tools

The piperidine (B6355638) ring is a key structural element in numerous pharmaceuticals, valued for its ability to interact with a wide array of biological targets. evitachem.commdpi.com Research into N-Piperidin-2-ylmethyl-acetamide and structurally similar compounds is focused on moving beyond established applications to uncover new potential as research tools for various diseases.

Detailed research findings indicate that compounds with the piperidine-acetamide scaffold are being investigated for their effects on several biological systems:

Neurotransmitter Receptors: The piperidine structure is a common feature in molecules targeting the central nervous system. Derivatives are being explored for their potential to modulate neurotransmitter systems, which could lead to tools for studying neurological disorders. evitachem.comsmolecule.com

Enzyme Inhibition: Certain piperidine derivatives have shown activity as enzyme inhibitors. For example, novel 2-piperidin-1-yl-acetamide compounds have been investigated as potential inhibitors of tankyrase, an enzyme implicated in cancer, making this a promising therapeutic area for exploration. google.com

Metabolic Processes: The interaction of these compounds with enzymes involved in metabolic pathways is another area of active research, aiming to develop tools to study metabolic diseases. evitachem.com

The utility of N-Piperidin-2-ylmethyl-acetamide as a research tool lies in its potential to selectively bind to these targets, allowing scientists to probe their functions and roles in disease.

Table 1: Potential Biological Targets and Therapeutic Areas for N-Piperidin-2-ylmethyl-acetamide Derivatives

| Potential Biological Target | Therapeutic Area of Interest | Research Application |

|---|---|---|

| Neurotransmitter Receptors | Neurological Disorders | Probing receptor function and pathways in neurodegeneration. evitachem.comsmolecule.com |

| Tankyrase Enzymes | Oncology | Investigating the role of tankyrase in cancer cell proliferation. google.com |

| Metabolic Enzymes | Metabolic Diseases | Studying enzyme kinetics and pathway modulation. evitachem.com |

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of piperidine derivatives is a cornerstone of medicinal chemistry. mdpi.com Traditional methods are often multi-step and can be costly. Consequently, a significant research focus is on developing advanced and more sustainable synthetic routes that are faster, more efficient, and environmentally friendlier. mdpi.com

Modern approaches are moving away from classical multi-step synthesis towards more innovative strategies:

Metal-Catalyzed Cyclization: This technique uses metal catalysts to facilitate the formation of the piperidine ring, often with high efficiency and selectivity. mdpi.com

One-Pot Hydrogenation and Functionalization: Combining the reduction of a pyridine (B92270) precursor with the addition of functional groups into a single step significantly streamlines the synthesis process, saving time and resources. mdpi.com

Iron-Catalyzed Reductive Amination: The use of earth-abundant and non-toxic iron as a catalyst for cyclization reactions represents a key advance in sustainable chemistry. This method can be used to efficiently prepare piperidines from ϖ-amino fatty acids. mdpi.com

These methodologies not only make the production of compounds like N-Piperidin-2-ylmethyl-acetamide more cost-effective but also align with the principles of green chemistry by reducing waste and energy consumption.

Table 2: Comparison of Synthetic Methodologies for Piperidine Derivatives

| Methodology | Description | Advantages |

|---|---|---|

| Traditional Synthesis | Multi-step process involving protection, activation, and deprotection steps. | Well-established and understood. |

| Metal-Catalyzed Cyclization | Uses transition metals to catalyze ring formation. mdpi.com | High efficiency, good stereoselectivity. mdpi.com |

| One-Pot Hydrogenation | Combines pyridine reduction and functionalization in a single reaction vessel. mdpi.com | Faster, less costly, reduced waste. mdpi.com |

| Iron-Catalyzed Reductive Amination | Employs an iron complex to catalyze cyclization. mdpi.com | Sustainable (uses earth-abundant metal), efficient. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govnih.gov These technologies can process vast datasets of chemical information to identify new drug targets, design novel molecules, and predict their biological activity and properties. nih.govresearchgate.net

For a compound such as N-Piperidin-2-ylmethyl-acetamide, AI and ML can be integrated in several ways:

De Novo Design: Generative AI models can design entirely new molecules based on desired properties, potentially creating derivatives of N-Piperidin-2-ylmethyl-acetamide with enhanced potency or selectivity for a specific biological target. nih.govyoutube.com

Virtual Screening: AI can rapidly screen millions of virtual compounds to identify those most likely to bind to a target of interest, vastly accelerating the initial stages of drug discovery. researchgate.net

Property Prediction: ML models can predict the physicochemical and pharmacokinetic properties of a compound, helping researchers to prioritize candidates that are more likely to be successful in later stages of development. nih.gov

The application of these computational tools can significantly reduce the time and cost associated with optimizing a lead compound, separating the hype from hope and leading to more informed decision-making in research and development. nih.gov

Table 3: Role of AI and Machine Learning in the Optimization of N-Piperidin-2-ylmethyl-acetamide

| AI/ML Application | Function | Potential Impact on Research |

|---|---|---|

| Generative Models | Designs novel molecular structures with desired characteristics. youtube.com | Creation of optimized analogues with improved target affinity. |

| Virtual Screening | Identifies promising drug candidates from large compound libraries. researchgate.net | Accelerates the identification of potent derivatives. nih.gov |

| Predictive Analytics | Forecasts properties like solubility, toxicity, and metabolic stability. nih.gov | Reduces late-stage failures by prioritizing better compounds early on. |

Role of N-Piperidin-2-ylmethyl-acetamide as a Chemical Probe in Complex Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological process or target, such as a protein. The structural features of N-Piperidin-2-ylmethyl-acetamide make it an attractive scaffold for the development of such probes. Its ability to interact with targets like neurotransmitter receptors and enzymes is the first step. evitachem.comgoogle.com